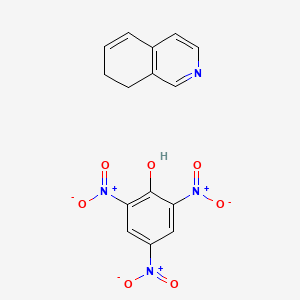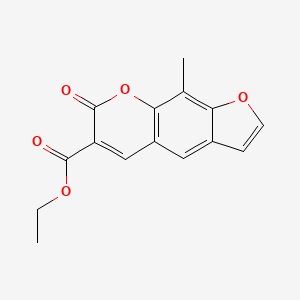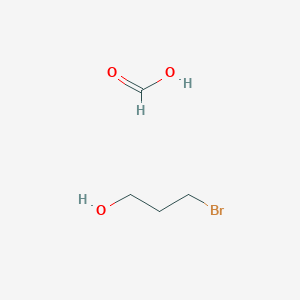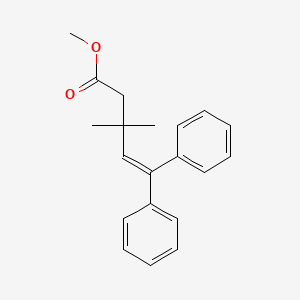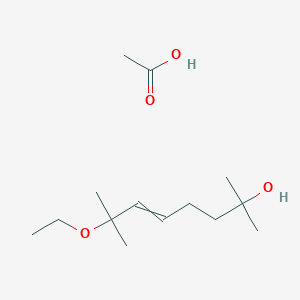![molecular formula C9H14NO3P B14639664 Dimethyl [(2-aminophenyl)methyl]phosphonate CAS No. 54006-10-9](/img/structure/B14639664.png)
Dimethyl [(2-aminophenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethoxyphosphinyl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives It features a phosphinyl group attached to the methyl group, which is further connected to the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethoxyphosphinyl)methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperatures and/or high pressures to ensure high yields.
Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60°C) using sodium hydroxide as a base.
Industrial Production Methods
Industrial production of 2-[(Dimethoxyphosphinyl)methyl]aniline may involve large-scale synthesis using similar methods as described above, with optimizations for cost, yield, and safety. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethoxyphosphinyl)methyl]aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups to amines, which can then be further functionalized.
Substitution: Nucleophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as sodium amide in liquid ammonia can be used for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Primary and secondary amines.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-[(Dimethoxyphosphinyl)methyl]aniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(Dimethoxyphosphinyl)methyl]aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or antimicrobial activities . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Aniline: A simple aromatic amine with a wide range of applications in the chemical industry.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom, used in the synthesis of dyes and pharmaceuticals.
Phosphonated Aniline Derivatives: Compounds with phosphonated groups attached to the aniline ring, used in various industrial applications.
Uniqueness
2-[(Dimethoxyphosphinyl)methyl]aniline is unique due to the presence of the dimethoxyphosphinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
54006-10-9 |
|---|---|
Fórmula molecular |
C9H14NO3P |
Peso molecular |
215.19 g/mol |
Nombre IUPAC |
2-(dimethoxyphosphorylmethyl)aniline |
InChI |
InChI=1S/C9H14NO3P/c1-12-14(11,13-2)7-8-5-3-4-6-9(8)10/h3-6H,7,10H2,1-2H3 |
Clave InChI |
JDOZNHBYRZNGEG-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CC1=CC=CC=C1N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


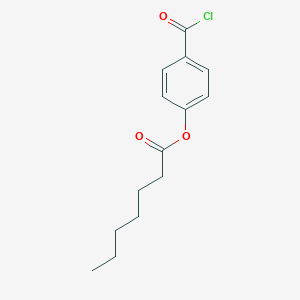
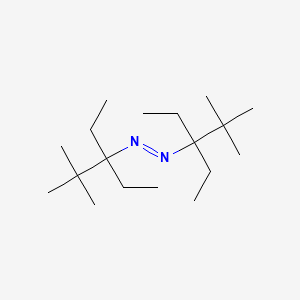

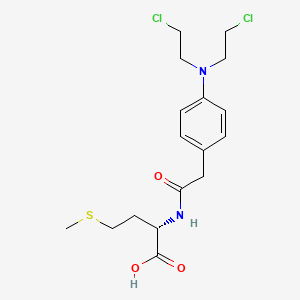

![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)
